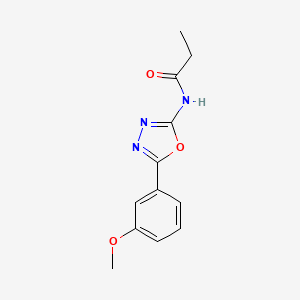

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . Another example is the preparation of propanamide, which can be prepared by the condensation reaction between urea and propanoic acid .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using various spectroscopic techniques. For instance, the experimental FT-IR and FT-Raman spectra of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone were obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule were obtained with the support of potential energy distribution .Chemical Reactions Analysis

Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis . For instance, propanamide being an amide can participate in a Hoffman rearrangement to produce ethylamine gas .Physical And Chemical Properties Analysis

Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .Scientific Research Applications

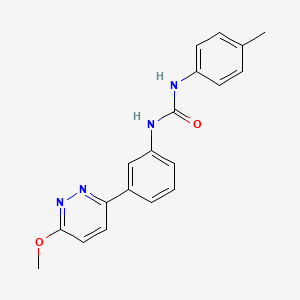

Antidiabetic Screening of Novel Derivatives : Research involving the synthesis of novel dihydropyrimidine derivatives, including those with the 1,3,4-oxadiazol moiety, has been conducted to evaluate their in vitro antidiabetic activity. These compounds have been characterized by spectroscopy and mass spectrometry, indicating their potential as antidiabetic agents through the α-amylase inhibition assay (J. Lalpara et al., 2021).

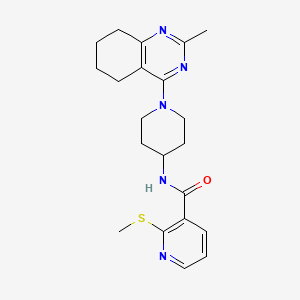

Neuropharmacological Potential : Analogs of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, containing the 1,3,4-oxadiazol unit, have shown to be potent and selective 5-HT(1B/1D) antagonists. Their pharmacological evaluation suggests their utility in neuropharmacology, with implications for augmenting the effects of selective serotonin reuptake inhibitors (SSRIs) (Y. Liao et al., 2000).

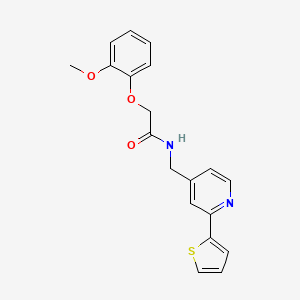

Antibacterial and Antifungal Agents : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown significant antimicrobial activity, comparable to standard agents like Ampicillin and Flucanazole, suggesting their potential as antimicrobial agents (M. Helal et al., 2013).

Anticancer Evaluation : The synthesis and characterization of novel benzimidazole derivatives, incorporating the 1,3,4-oxadiazol moiety, have demonstrated in vitro anticancer activity against various cancer cell lines. This research highlights the potential of these compounds in cancer therapy (Salahuddin et al., 2014).

Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and their nematocidal activities evaluated. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, indicating their potential as nematicides (Dan Liu et al., 2022).

Safety and Hazards

Future Directions

The future directions for the study of “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” could involve further investigation of its synthesis, structure, and properties, as well as its potential applications in various fields. For instance, phenolic compounds, which include compounds with a structure similar to the methoxyphenyl group in the given compound, have been studied for their antioxidant properties .

properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNCRAWPKCPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)

![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)